An In-Depth Technical Guide to the Synthesis and Characterization of Fluoroethylnormemantine Hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of Fluoroethylnormemantine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Fluoroethylnormemantine hydrochloride (FENM hydrochloride), a novel N-methyl-D-aspartate (NMDA) receptor antagonist. FENM has garnered significant interest for its potential therapeutic applications in neurodegenerative and psychiatric disorders, exhibiting neuroprotective, antidepressant-like, and fear-attenuating effects.[1] This document details the synthetic pathway, experimental protocols, and analytical characterization of FENM hydrochloride, presented in a format tailored for researchers and professionals in drug development.
Physicochemical Properties
Fluoroethylnormemantine hydrochloride is a derivative of memantine, featuring a fluoroethyl group attached to the primary amine of the normemantine scaffold.[2][3] This modification allows for applications such as the use of its 18F-labeled isotopologue as a positron emission tomography (PET) tracer.[1]
| Property | Value | Reference |
| Chemical Name | N-(2-fluoroethyl)-3,5-dimethyladamantan-1-amine hydrochloride | N/A |
| Synonyms | FENM hydrochloride | [2][3] |
| CAS Number | 1639210-25-5 | [1] |
| Molecular Formula | C₁₂H₂₁ClFN | [1] |
| Molecular Weight | 233.75 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water (>100 mM), DMSO |
Synthesis of Fluoroethylnormemantine Hydrochloride
The synthesis of Fluoroethylnormemantine hydrochloride can be achieved through a multi-step process starting from normemantine. The key transformation is the N-alkylation of the primary amine with a fluoroethylating agent. A representative synthetic scheme is outlined below, based on patented procedures.
Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of N-tert-butoxycarbonyl-normemantine (Boc-Normemantine)
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To a solution of normemantine (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂), add triethylamine (B128534) (Et₃N) (1.5 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.2 equivalents) in CH₂Cl₂ dropwise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of N-(2-hydroxyethyl)-N-Boc-Normemantine
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To a suspension of sodium hydride (NaH) (1.5 equivalents) in anhydrous dimethylformamide (DMF), add a solution of Boc-Normemantine (1 equivalent) in DMF at 0 °C.
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Stir the mixture for 30 minutes at room temperature.
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Add ethylene carbonate (1.5 equivalents) and heat the reaction mixture to 80 °C for 12 hours.
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Cool the reaction to room temperature and quench with water.
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Extract the product with ethyl acetate (B1210297).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Step 3: Synthesis of N-(2-tosyloxyethyl)-N-Boc-Normemantine
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Dissolve N-(2-hydroxyethyl)-N-Boc-Normemantine (1 equivalent) and triethylamine (1.5 equivalents) in CH₂Cl₂.
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Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise.
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Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Step 4: Synthesis of N-(2-fluoroethyl)-N-Boc-Normemantine
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To a solution of N-(2-tosyloxyethyl)-N-Boc-Normemantine (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (3 equivalents).
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Heat the mixture to reflux for 6 hours.
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Cool the reaction to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer, concentrate, and purify by column chromatography.
Step 5: Synthesis of Fluoroethylnormemantine Hydrochloride
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Dissolve N-(2-fluoroethyl)-N-Boc-Normemantine (1 equivalent) in dichloromethane.
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Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (excess).
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Stir the mixture at room temperature for 8 hours.
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Add a dilute aqueous HCl solution and separate the aqueous phase.
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Wash the aqueous phase with an organic solvent (e.g., methyl-tert-butyl-ether).
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Concentrate the aqueous phase under vacuum.
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Precipitate the product by adding ethanol (B145695) to the concentrated aqueous solution.
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Filter the solid, wash with a cold solvent, and dry under vacuum to obtain Fluoroethylnormemantine hydrochloride.
Characterization of Fluoroethylnormemantine Hydrochloride
A comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized Fluoroethylnormemantine hydrochloride. The following analytical techniques are recommended.
Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the adamantane (B196018) cage protons, the two methyl groups, and the fluoroethyl group protons. The chemical shifts and coupling patterns will be characteristic of the structure. |
| ¹³C NMR | Resonances for the adamantane core carbons, the methyl carbons, and the two carbons of the fluoroethyl group. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant. |
| Mass Spec. | The molecular ion peak corresponding to the free base [M+H]⁺ at m/z 198.17. |
| FT-IR | Characteristic absorption bands for N-H stretching (of the hydrochloride salt), C-H stretching (aliphatic), and C-F stretching. |
| HPLC | A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used. |
| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |
| Elemental Analysis | Percentages of C, H, Cl, F, and N should be within ±0.4% of the theoretical values for C₁₂H₂₁ClFN. |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Analysis: Record ¹H NMR, ¹³C NMR, and consider 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of all proton and carbon signals.
Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724)/water).
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
Fourier-Transform Infrared (FT-IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.
-
Instrumentation: An FT-IR spectrometer.
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Analysis: Record the spectrum in the range of 4000-400 cm⁻¹ and identify the characteristic absorption bands.
High-Performance Liquid Chromatography (HPLC)
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Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent and dilute to an appropriate concentration.
-
Instrumentation: An HPLC system with a UV detector and a suitable column (e.g., C18).
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Method: Develop a suitable isocratic or gradient method using a mobile phase such as a mixture of acetonitrile and a buffer. Monitor the elution at a suitable wavelength (e.g., ~210 nm, as the chromophore is limited). Purity is determined by the peak area percentage.
Signaling Pathways
Fluoroethylnormemantine hydrochloride acts as an antagonist of the NMDA receptor.[1] Its therapeutic effects are believed to be mediated through the modulation of glutamatergic neurotransmission and the reduction of excitotoxicity. Furthermore, its neuroprotective effects may involve the attenuation of neuroinflammatory pathways.
NMDA Receptor Signaling Pathway
Neuroinflammation Signaling Pathway in Alzheimer's Disease
This guide provides a foundational understanding of the synthesis and characterization of Fluoroethylnormemantine hydrochloride. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 3. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
